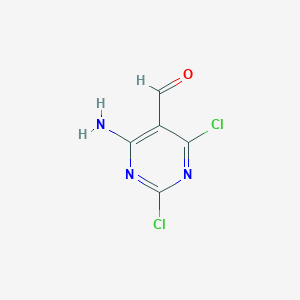

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Descripción general

Descripción

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a substrate in the synthesis of n-terminal surrogate in amino acid and peptide analogues .

Mode of Action

The mode of action of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

It is known that this compound allows the building of pyrimidine-based compound precursors of n-heterocyclic systems .

Result of Action

It is known that this compound is involved in the synthesis of n-terminal surrogate in amino acid and peptide analogues .

Action Environment

It is known that the compound’s reactions occur under mild and environmentally friendly conditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially antiviral and anticancer agents.

Case Study : Research has demonstrated that derivatives of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde can be transformed into nucleotide derivatives useful in antiviral therapies. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has shown promise in producing antiviral compounds through specific synthetic routes .

| Compound | Activity | Reference |

|---|---|---|

| N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide | Antiviral | |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | IC50 = 2 µM (higher than reference) |

Agricultural Chemicals

Overview : The compound is utilized in formulating herbicides and fungicides, enhancing crop protection and yield.

Application Example : Its derivatives have been integrated into formulations that target specific pests and diseases affecting crops. The effectiveness of these formulations can be attributed to the compound's ability to inhibit certain biochemical pathways in target organisms.

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate enzyme inhibitors and other biochemical pathways.

Research Findings : Studies have shown that this compound can be used to explore the inhibition of nitric oxide production in immune cells, providing insights into inflammatory processes .

Material Science

Overview : The compound is being explored for its potential applications in developing new materials, particularly coatings and polymers.

Research Insights : Investigations into the chemical properties of this pyrimidine derivative indicate its suitability for creating materials with specific functionalities, such as enhanced stability or reactivity .

Analytical Chemistry

Overview : It serves as a reagent in various analytical techniques, facilitating the detection and quantification of other substances.

Application Example : In analytical methods such as chromatography and spectrometry, this compound aids in improving the sensitivity and specificity of assays used to analyze complex mixtures .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under basic conditions. The amino group at position 4 activates the ring toward substitution, while the aldehyde at position 5 influences regioselectivity.

Key Findings:

-

Amination : Reaction with primary amines (e.g., benzylamine, methylamine) in methanol under reflux with triethylamine yields mono- or di-substituted products. For example:

-

Benzylamine substitution produces 2-amino-4-chloro-6-(benzylamino)pyrimidine-5-carbaldehyde (C<sub>12</sub>H<sub>12</sub>ClN<sub>5</sub>O), confirmed by HR-MS (404.1832 [M+H]<sup>+</sup>) and IR (ν<sub>C=O</sub> = 1625 cm<sup>−1</sup>) .

-

Methylamine substitution at 70–90°C yields 2-amino-4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde .

-

-

Solvolysis : Increasing alkalinity promotes hydroxide substitution. For instance, aqueous NaOH at 50°C replaces chlorine with hydroxyl groups, forming 2-amino-4,6-dihydroxypyrimidine-5-carbaldehyde derivatives .

Table 1: S<sub>N</sub>Ar Reaction Conditions and Products

Claisen–Schmidt Condensation

The aldehyde group participates in condensation reactions with ketones to form α,β-unsaturated carbonyl compounds.

Example:

Reaction with acetophenone derivatives in ethanol under basic conditions produces chalcone analogs :

-

Product: (E)-3-(2-Amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one (C<sub>13</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>3</sub>O)

-

Characterization: IR (ν<sub>C=O</sub> = 1670 cm<sup>−1</sup>), HR-MS (314.0245 [M+H]<sup>+</sup>), and elemental analysis (C: 54.92%; H: 3.41%) .

Cyclization Reactions

The aldehyde and amino groups facilitate heterocycle formation.

Case Study: Reaction with Glycine Esters

-

Products :

-

5-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (via intramolecular imine formation).

-

6-Amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl acetate (via aldol-like cyclization).

-

-

Characterization: NMR (<sup>1</sup>H and <sup>13</sup>C), LC-MS (m/z 297.08 [M+H]<sup>+</sup>), and elemental analysis .

Functional Group Transformations

Propiedades

IUPAC Name |

4-amino-2,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGPFNVCJXVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.